molecular formula C9H6F3NO B161379 2-Methoxy-4-(trifluoromethyl)benzonitrile CAS No. 132927-08-3

2-Methoxy-4-(trifluoromethyl)benzonitrile

Cat. No. B161379
M. Wt: 201.14 g/mol
InChI Key: IXLCDVCLGOVPBE-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

To a solution of 2-methoxy-4-(trifluoromethyl)benzonitrile (Description 94; 19 g, 94.4 mmol) in ethanol (150 ml) was added a solution of potassium hydroxide (26.43 g; 472 mmol) in water (100 ml) and the resulting mixture heated at reflux overnight. The mixture was cooled and the ethanol removed by evaporation, the remaining aqueous phase was extracted with diethyl ether then acidified with 5N HCl. The acidic aqueous phase was then extracted with EtOAc (3×200 ml) and the combined organic layers washed with water, sat NaCl, dried over Na2SO4, filtered and evaporated to give the title compound (19.91 g, 95%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
26.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:4]=1[C:5]#N.[OH-:15].[K+].[OH2:17]>C(O)C>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:4]=1[C:5]([OH:17])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
COC1=C(C#N)C=CC(=C1)C(F)(F)F
Name
Quantity
26.43 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the ethanol removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous phase was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous phase was then extracted with EtOAc (3×200 ml)
WASH
Type
WASH
Details
the combined organic layers washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.91 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.